Tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23FN2O2. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-fluoroethylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:
Formation of the piperidine ring: This can be achieved through various methods, including cyclization reactions.
Introduction of the tert-butyl group: This is typically done using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the 2-fluoroethylamine: This step involves the nucleophilic substitution reaction where the amine group is introduced to the piperidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and solvent use. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Medicine: This compound is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more effective biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(fluoromethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
The presence of the 2-fluoroethyl group in tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, binding properties, and overall biological activity, making it a valuable molecule in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-(2-fluoroethylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)15-8-4-5-10(9-15)14-7-6-13/h10,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXRRSKEKSNZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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